molecular formula C21H29N5O2 B3789750 2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol

2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol

Cat. No.: B3789750
M. Wt: 383.5 g/mol
InChI Key: LBTOYSLXUQXCMY-UHFFFAOYSA-N
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Description

This compound is a phenol derivative, which means it contains a phenol group (a hydroxyl group bonded to a benzene ring). It also contains a 1,2,3-triazole ring and a piperazine ring, both of which are common structures in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets .


Molecular Structure Analysis

The presence of multiple rings in the structure, including a phenol, 1,2,3-triazole, and piperazine, suggests that this compound could exhibit interesting chemical properties and potentially have biological activity. The exact properties would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, phenols are known to undergo reactions such as acylation, alkylation, and sulfonation. The 1,2,3-triazole ring is generally stable under both acidic and basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Phenols generally have higher boiling points than alcohols due to stronger hydrogen bonding. They are also somewhat soluble in water .

Future Directions

The presence of a 1,2,3-triazole ring and a piperazine ring suggests that this compound could have potential in medicinal chemistry. Future research could explore its biological activity and potential uses in drug development .

Properties

IUPAC Name

[1-(2-cyclohexylethyl)triazol-4-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-20-9-5-4-8-19(20)24-12-14-25(15-13-24)21(28)18-16-26(23-22-18)11-10-17-6-2-1-3-7-17/h4-5,8-9,16-17,27H,1-3,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTOYSLXUQXCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol
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2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol
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2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol
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2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol
Reactant of Route 5
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2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol
Reactant of Route 6
2-(4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol

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